4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic chemistry forms a cornerstone of organic chemistry, with its principles underpinning the synthesis of a vast array of natural products, pharmaceuticals, and functional materials. Benzothiazoles, a class of bicyclic heterocyclic compounds, are of particular importance due to their widespread occurrence in biologically active molecules. The specific substitution pattern of 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine, with its electron-withdrawing chlorine atoms and electron-donating amine and methyl groups, presents an interesting case study for understanding the modulation of the chemical properties of the benzothiazole (B30560) system. Research in this area contributes to a deeper understanding of structure-activity relationships and the design of new molecules with tailored properties.
Strategic Importance of the Benzo[d]thiazole Scaffold in Chemical Synthesis
The benzo[d]thiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes it a valuable building block in the synthesis of new therapeutic agents. nih.gov The fusion of a benzene (B151609) ring with a thiazole (B1198619) ring creates a rigid, planar system that can be readily functionalized at various positions, allowing for the fine-tuning of its biological activity. The development of synthetic routes to novel substituted benzothiazoles, such as this compound, is therefore of strategic importance for expanding the chemical space available for drug discovery and materials science.
Overview of Prior Academic Research Trajectories for Related Structures
While specific academic research solely focused on this compound is not extensively documented in publicly available literature, the research trajectories for related substituted benzothiazoles provide a valuable context. Numerous studies have explored the synthesis and biological evaluation of various chlorinated and aminated benzothiazoles. For instance, research has shown that the position and nature of substituents on the benzothiazole ring can significantly influence their antimicrobial, anticancer, and anti-inflammatory activities. The synthesis of dichlorinated benzothiazole derivatives has been pursued to investigate the impact of halogenation on biological efficacy. These studies form a foundation upon which the potential significance of this compound can be hypothesized and further investigated.
A plausible synthetic pathway to this compound involves the reduction of the corresponding nitro compound, 4,7-dichloro-2-methyl-6-nitrobenzothiazole. This precursor can likely be synthesized through the cyclization of an appropriately substituted aniline (B41778) derivative. This general approach is a common strategy in the synthesis of substituted benzothiazoles.
Table 2: Plausible Synthetic Route
| Step | Precursor | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Substituted Aniline | Thioacetylation and Cyclization | 4,7-dichloro-2-methyl-6-nitrobenzothiazole |
Scope and Objectives of Current Academic Inquiry into this compound
The current academic inquiry into this compound appears to be in its nascent stages, with the compound being primarily available through chemical suppliers for research purposes. The objectives of future research on this compound would likely involve:
Development and optimization of a reliable synthetic route: Establishing an efficient and scalable synthesis is the first critical step for any further investigation.
Thorough characterization: Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would be essential to confirm its structure and understand its solid-state properties.
Exploration of its chemical reactivity: Investigating how the amine and the benzothiazole core react under various conditions would reveal its potential as a synthetic intermediate.
Screening for biological activity: Given the known pharmacological importance of the benzothiazole scaffold, this compound would be a candidate for screening against a range of biological targets, including kinases, microbes, and cancer cell lines.
The unique substitution pattern of this compound provides a compelling reason for its further academic exploration, with the potential to contribute new knowledge to the fields of organic synthesis, medicinal chemistry, and materials science.
Structure
3D Structure
Properties
IUPAC Name |
4,7-dichloro-2-methyl-1,3-benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2S/c1-3-12-7-4(9)2-5(11)6(10)8(7)13-3/h2H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBPCBRHGJHBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C(=C2S1)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,7 Dichloro 2 Methylbenzo D Thiazol 6 Amine
Established Synthetic Routes and Mechanistic Considerations
The classical synthesis of 4,7-dichloro-2-methylbenzo[d]thiazol-6-amine typically proceeds through the formation of a nitro-substituted intermediate, 4,7-dichloro-2-methyl-6-nitrobenzothiazole, which is subsequently reduced to the target amine.
A plausible and commonly employed multi-step synthesis for 4,7-dichloro-2-methyl-6-nitrobenzothiazole, the precursor to the final product, is outlined below. This pathway commences with a readily available starting material, 2,5-dichloroaniline (B50420).
Step 1: Acetylation of 2,5-Dichloroaniline
The synthesis begins with the protection of the amino group of 2,5-dichloroaniline via acetylation. This is a standard procedure to reduce the reactivity of the amino group and to facilitate the subsequent cyclization step. The reaction is typically carried out by treating 2,5-dichloroaniline with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base or in an acidic medium.
Reaction: 2,5-dichloroaniline + Acetic Anhydride → N-(2,5-dichlorophenyl)acetamide
Step 2: Thionation of N-(2,5-dichlorophenyl)acetamide
The newly synthesized acetamide (B32628) is then converted to its corresponding thioamide, N-(2,5-dichlorophenyl)ethanethioamide. This transformation is crucial for the subsequent formation of the thiazole (B1198619) ring. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective reagent for this thionation reaction. The reaction involves the replacement of the carbonyl oxygen with a sulfur atom.
Reaction: N-(2,5-dichlorophenyl)acetamide + Lawesson's Reagent → N-(2,5-dichlorophenyl)ethanethioamide
Step 3: Cyclization to form 4,7-Dichloro-2-methylbenzothiazole
The thioanilide derivative undergoes intramolecular cyclization to form the benzothiazole (B30560) ring. This reaction, often referred to as the Jacobsen benzothiazole synthesis, typically involves an oxidative cyclization. Various oxidizing agents can be employed, such as potassium ferricyanide (B76249) in an alkaline medium. The mechanism involves the formation of a sulfur-centered radical which then attacks the aromatic ring, followed by elimination to yield the benzothiazole.
Reaction: N-(2,5-dichlorophenyl)ethanethioamide --[Oxidizing Agent]--> 4,7-dichloro-2-methylbenzothiazole
Step 4: Nitration of 4,7-Dichloro-2-methylbenzothiazole
The introduction of the nitro group at the 6-position is achieved through electrophilic aromatic substitution. The benzothiazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this step is critical and is governed by the directing effects of the existing substituents on the benzene (B151609) ring.
Reaction: 4,7-dichloro-2-methylbenzothiazole + HNO₃/H₂SO₄ → 4,7-dichloro-2-methyl-6-nitrobenzothiazole
Step 5: Reduction of the Nitro Group
The final step in this classical route is the reduction of the nitro group of 4,7-dichloro-2-methyl-6-nitrobenzothiazole to the desired amine. A common and effective method for this transformation is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid. This method is generally selective for the reduction of nitro groups in the presence of other reducible functional groups and halogens.
Reaction: 4,7-dichloro-2-methyl-6-nitrobenzothiazole + SnCl₂/HCl → this compound
The regioselectivity of the synthesis is primarily determined during the nitration step. The directing effects of the substituents on the 4,7-dichloro-2-methylbenzothiazole ring influence the position of the incoming nitro group. The thiazole moiety is generally considered to be a deactivating group, while the chloro and methyl groups have their own directing effects. The chloro groups are ortho, para-directing but deactivating, and the methyl group is ortho, para-directing and activating. The final position of the nitro group at C-6 is a result of the interplay of these electronic and steric effects. Careful control of reaction conditions, such as temperature and the ratio of nitrating agents, is crucial to achieve the desired regioselectivity and minimize the formation of unwanted isomers.
Each step in the multi-step synthesis requires optimization to maximize the yield and purity of the product. Key parameters that are often optimized include:
Reaction Temperature: Controlling the temperature is crucial, especially during the nitration step, to prevent over-nitration or side reactions.
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) helps in determining the optimal reaction time to ensure complete conversion of the starting material.
Stoichiometry of Reagents: The molar ratios of the reactants and reagents, such as the acetylating agent, thionating agent, oxidizing agent, and nitrating agents, are carefully controlled to achieve the best results.
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Solvents are chosen based on the solubility of the reactants and their compatibility with the reaction conditions.
Purification Methods: Purification of the intermediates at each step is essential to ensure the purity of the final product. Common purification techniques include recrystallization and column chromatography.
Table 1: Summary of Classical Synthesis Steps and Conditions
| Step | Reaction | Key Reagents and Conditions |
| 1 | Acetylation | 2,5-dichloroaniline, Acetic Anhydride, Base (e.g., pyridine) or Acid (e.g., acetic acid) |
| 2 | Thionation | N-(2,5-dichlorophenyl)acetamide, Lawesson's Reagent, Anhydrous solvent (e.g., toluene) |
| 3 | Cyclization | N-(2,5-dichlorophenyl)ethanethioamide, Oxidizing agent (e.g., K₃[Fe(CN)₆]), Alkaline medium |
| 4 | Nitration | 4,7-dichloro-2-methylbenzothiazole, Concentrated HNO₃ and H₂SO₄, Low temperature |
| 5 | Reduction | 4,7-dichloro-2-methyl-6-nitrobenzothiazole, SnCl₂·2H₂O, Concentrated HCl, Ethanol (B145695) |
Novel and Green Chemistry Approaches to the Synthesis of this compound
In recent years, there has been a growing interest in developing more environmentally friendly and efficient synthetic methodologies. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Catalytic methods offer several advantages over stoichiometric reactions, including higher efficiency, selectivity, and the ability to recycle the catalyst. For the synthesis of benzothiazoles, various catalytic systems have been explored. For instance, the cyclization of thioanilides can be catalyzed by a range of transition metal catalysts. While not specifically reported for 4,7-dichloro-2-methylbenzothiazole, these catalytic methods could potentially be adapted.
Furthermore, the reduction of the nitro group can be achieved through catalytic hydrogenation. This method is considered a green alternative to the use of reducing metals like tin. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate.
Table 2: Potential Catalytic Approaches
| Reaction Step | Catalytic Method | Potential Catalyst |
| Cyclization | Catalytic Oxidative Cyclization | Transition metal complexes (e.g., Copper, Iron) |
| Reduction | Catalytic Hydrogenation | Pd/C, Pt/C, Raney Nickel |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can significantly reduce reaction times, improve yields, and enhance product purity. Several steps in the synthesis of this compound could potentially be expedited using microwave technology. For example, the cyclization of the thioanilide to form the benzothiazole ring is a reaction that has been shown to be amenable to microwave heating.
Sonochemistry, the application of ultrasound to chemical reactions, is another green chemistry tool that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, creates localized hot spots with high temperatures and pressures, which can accelerate chemical transformations. The synthesis of benzothiazoles has been successfully carried out under ultrasonic irradiation, often with reduced reaction times and in higher yields compared to conventional methods. These sonochemical methods could be explored for the synthesis of the target compound.
Solvent-Free and Environmentally Benign Protocols
In recent years, the principles of green chemistry have increasingly influenced the development of synthetic routes for complex molecules, aiming to reduce or eliminate the use of hazardous substances. For the synthesis of this compound, the final step typically involves the reduction of its nitro precursor, 4,7-dichloro-2-methyl-6-nitrobenzothiazole. Traditional reduction methods often employ reagents like tin(II) chloride or iron in acidic media, which can generate significant waste. wikipedia.org Environmentally benign alternatives are therefore highly sought after.
Catalytic Transfer Hydrogenation (CTH) stands out as a promising green alternative. This method utilizes a hydrogen donor, such as formic acid or its salts (e.g., ammonium formate), in the presence of a heterogeneous catalyst, often palladium on carbon (Pd/C). wikipedia.org CTH reactions can often be performed under milder conditions and can be adapted to solvent-free or minimal-solvent protocols, thereby reducing the environmental impact. researchgate.net The work-up procedure for CTH is often simpler, involving filtration to remove the catalyst, which can frequently be recovered and reused. researchgate.net
Mechanochemical synthesis offers another solvent-free approach. wikipedia.org This technique involves the use of mechanical force, such as ball milling, to induce chemical reactions. nih.gov The reduction of aromatic nitro compounds has been successfully demonstrated using mechanochemical methods, often with a solid-state reducing agent and a catalyst. This approach eliminates the need for bulk solvents, reduces reaction times, and can lead to different product selectivities compared to solution-phase reactions. rsc.org While specific application to 4,7-dichloro-2-methyl-6-nitrobenzothiazole is not widely reported, the general success of mechanochemistry in nitro group reduction suggests its potential applicability. rsc.org
The synthesis of the nitro precursor itself can also be approached with green chemistry principles in mind. While the specific synthesis of 4,7-dichloro-2-methyl-6-nitrobenzothiazole is not extensively detailed in the literature, related benzothiazole syntheses have been achieved under solvent-free conditions, for example, through microwave-assisted reactions of 2-aminothiophenols with various reagents. mdpi.com
Precursor Chemistry and Intermediate Transformations in the Synthesis of this compound
The synthesis of this compound is fundamentally dependent on the efficient preparation of its key precursors and the management of intermediate transformations.
Synthesis of Key Precursors and Building Blocks
The primary precursor for the target amine is 4,7-dichloro-2-methyl-6-nitrobenzothiazole . A plausible and commonly employed strategy for the synthesis of 2-substituted benzothiazoles involves the cyclization of an appropriate N-acyl-2-aminothiophenol derivative. In this specific case, the synthesis would likely start from N-(2,5-dichloro-4-nitrophenyl)acetamide .
The synthesis of N-(2,5-dichloro-4-nitrophenyl)acetamide can be achieved through the acylation of 2,5-dichloro-4-nitroaniline (B1582098) with an acetylating agent such as acetyl chloride or acetic anhydride. The starting aniline (B41778), 2,5-dichloro-4-nitroaniline, is a known compound.
The subsequent and crucial step is the conversion of the amide functionality of N-(2,5-dichloro-4-nitrophenyl)acetamide into a thioamide, followed by cyclization to form the benzothiazole ring. This transformation is often accomplished using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective reagent for this purpose. nih.gov The reaction involves the conversion of the carbonyl group of the acetamide into a thiocarbonyl group, yielding N-(2,5-dichloro-4-nitrophenyl)ethanethioamide. This intermediate can then undergo intramolecular cyclization to form the desired 4,7-dichloro-2-methyl-6-nitrobenzothiazole. nih.gov
| Precursor/Intermediate | Synthetic Step | Reagents and Conditions |
| 2,5-dichloro-4-nitroaniline | Acetylation | Acetyl chloride or acetic anhydride |
| N-(2,5-dichloro-4-nitrophenyl)acetamide | Thionation and Cyclization | Lawesson's reagent, typically in a high-boiling solvent like toluene (B28343) or xylene, followed by heating to facilitate cyclization. |
| 4,7-dichloro-2-methyl-6-nitrobenzothiazole | Reduction | Catalytic Transfer Hydrogenation (e.g., Pd/C, ammonium formate) or Mechanochemical Reduction. |
Reaction Pathways and By-product Formation
The synthesis of this compound involves distinct reaction pathways with the potential for by-product formation at each stage.
In the synthesis of the nitro precursor , the thionation step using Lawesson's reagent is a critical transformation. The mechanism involves a [2+2] cycloaddition of the carbonyl group with the Lawesson's reagent, followed by cycloreversion to form the thioamide and a stable phosphorus-containing by-product. nih.gov A significant by-product of this reaction is a six-membered phosphorus and sulfur-containing ring derived from the Lawesson's reagent itself. researchgate.netresearchgate.net This by-product can sometimes be difficult to separate from the desired product, necessitating careful purification, often by column chromatography. chemspider.com Incomplete cyclization of the thioamide intermediate can also lead to impurities.
The reduction of the nitro group in 4,7-dichloro-2-methyl-6-nitrobenzothiazole to the corresponding amine is the final step. In catalytic transfer hydrogenation, over-reduction is a potential side reaction, although it is less common for aromatic nitro groups. Incomplete reduction will result in the presence of the starting nitro compound or intermediate nitroso and hydroxylamine (B1172632) species in the final product. The choice of catalyst and reaction conditions is crucial to ensure high selectivity and yield of the desired amine. researchgate.net
In mechanochemical reactions, the reaction environment is solvent-free, which can alter reaction pathways and by-product profiles. While this can be advantageous in minimizing solvent-related by-products, the high energy input can sometimes lead to unexpected side reactions or the formation of amorphous products that may be difficult to purify.
Scale-Up Considerations for the Synthesis of this compound
Transitioning the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges that require careful consideration.
For the synthesis of the nitro precursor , the use of Lawesson's reagent on a large scale can be problematic due to the formation of stoichiometric amounts of phosphorus-containing by-products, which can complicate purification and waste disposal. google.com Strategies to mitigate this include the development of chromatography-free workup procedures, such as quenching the reaction with ethylene (B1197577) glycol to form more polar, easily separable by-products. nih.gov The exothermic nature of the thionation reaction also needs to be carefully managed on a larger scale to ensure process safety.
The reduction of the nitro group is a highly exothermic process, and careful thermal management is critical to prevent runaway reactions, especially on an industrial scale. acsgcipr.org Catalytic transfer hydrogenation offers advantages in terms of safety over traditional high-pressure hydrogenation with gaseous hydrogen. However, catalyst handling, recovery, and reuse become important economic and environmental considerations at scale. The efficiency of mixing in a heterogeneous catalytic system is also a key factor in achieving consistent results and high yields on a larger scale.
Continuous flow processing is an increasingly attractive option for the scale-up of such reactions, as it allows for better control of reaction parameters, improved heat transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions like nitro group reductions. nih.gov
Chemical Reactivity and Transformational Chemistry of 4,7 Dichloro 2 Methylbenzo D Thiazol 6 Amine
Reactivity of the Amine Functionality
The exocyclic amine group at the C-6 position is a primary nucleophilic center and a key handle for synthetic modifications. Its reactivity is influenced by the electronic properties of the benzothiazole (B30560) ring system. As with many aromatic amines, it readily participates in a variety of classical organic reactions.
The nucleophilic nature of the primary amine at C-6 allows for straightforward acylation and alkylation. These reactions are fundamental for introducing a wide range of functional groups and for building more complex molecular scaffolds.
Acylation typically proceeds by treating the amine with acylating agents such as acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield the corresponding acetamide (B32628). The reactivity of the amine can be modulated by the substituents on the benzothiazole core. nih.gov Carboxylic acids can also be used for acylation when activated, for example, by conversion to an acid chloride with thionyl chloride prior to reaction with the amine. nih.gov
Alkylation of the amine group can be achieved using various alkylating agents. nih.gov Reductive amination provides a common route, where the amine is first condensed with an aldehyde to form a Schiff base (imine), which is subsequently reduced, often in situ with a reducing agent like sodium borohydride (B1222165), to afford the N-alkylated product. nih.gov This two-step, one-pot procedure is highly efficient for introducing primary or secondary alkyl groups. Direct alkylation with alkyl halides is also possible, though it can sometimes lead to over-alkylation, yielding mixtures of secondary and tertiary amines.
Table 1: Representative Acylation and Alkylation Reactions
| Reaction Type | Reagent/Conditions | Expected Product Structure |
|---|---|---|
| Acylation | Acetyl chloride, Pyridine | N-(4,7-dichloro-2-methylbenzo[d]thiazol-6-yl)acetamide |
| Acylation | Benzoyl chloride, Triethylamine | N-(4,7-dichloro-2-methylbenzo[d]thiazol-6-yl)benzamide |
| Alkylation | 1. Benzaldehyde 2. Sodium borohydride (NaBH₄) | N-benzyl-4,7-dichloro-2-methylbenzo[d]thiazol-6-amine |
Aromatic primary amines are classic precursors for diazonium salts, which are highly versatile intermediates in organic synthesis. The amine group of 4,7-dichloro-2-methylbenzo[d]thiazol-6-amine can be converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). researchgate.net
The resulting diazonium salt, 4,7-dichloro-2-methylbenzo[d]thiazol-6-diazonium chloride, is a reactive intermediate that can undergo a variety of transformations:
Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols or anilines, in azo coupling reactions to form highly colored azo dyes. researchgate.net This reaction is a cornerstone of the dye industry.
Sandmeyer Reactions: The diazonium group can be replaced by various substituents, including halogens (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups, using copper(I) salts as catalysts.
Schiemann Reaction: Replacement of the diazonium group with fluorine can be accomplished by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.
Deamination: The diazonium group can be replaced by a hydrogen atom using reducing agents like hypophosphorous acid (H₃PO₂), effectively removing the original amine group.
Table 2: Potential Transformations via Diazotization
| Reaction Name | Reagents | Expected Product |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0-5 °C | 4,7-dichloro-2-methylbenzo[d]thiazol-6-diazonium chloride |
| Azo Coupling | Phenol, NaOH | 4-(4,7-dichloro-2-methylbenzo[d]thiazol-6-yl)diazenyl)phenol |
| Sandmeyer | Copper(I) chloride (CuCl) | 1,4,7-trichloro-2-methylbenzo[d]thiazole |
| Sandmeyer | Copper(I) cyanide (CuCN) | 4,7-dichloro-2-methylbenzo[d]thiazole-6-carbonitrile |
The primary amine functionality readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. rjpbcs.com This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration. ekb.eg These Schiff bases are valuable synthetic intermediates themselves and can be used in the synthesis of other heterocyclic systems or be reduced to form secondary amines as seen in reductive amination. Multi-component reactions involving 2-aminobenzothiazoles, aldehydes, and a third component (like a β-ketoester) are also well-established methods for constructing more complex fused heterocyclic systems. nih.govnih.gov
Reactions Involving the Halogen Substituents
The two chlorine atoms at the C-4 and C-7 positions of the benzene (B151609) ring are potential sites for substitution reactions. Their reactivity is influenced by the electronic effects of the fused thiazole (B1198619) ring and the other substituents. Such reactions are pivotal for introducing aryl, alkyl, or other functional groups onto the core structure.
The chlorine atoms on the benzothiazole ring can be displaced by strong nucleophiles through the Nucleophilic Aromatic Substitution (SNAr) mechanism. The feasibility of SNAr reactions is generally enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. nih.gov The fused thiazole ring acts as an electron-withdrawing group, thereby activating the attached benzene ring towards nucleophilic attack.
The regioselectivity of the substitution—whether the C-4 or C-7 chlorine is replaced—depends on several factors, including the reaction conditions and the nature of the nucleophile. nih.gov The C-4 position is ortho to the electron-withdrawing thiazole nitrogen, which would stabilize the negative charge in the Meisenheimer intermediate. Conversely, the C-7 position is ortho to the strongly electron-donating amine group, which generally deactivates the ring for SNAr. Therefore, substitution is more likely to occur preferentially at the C-4 position. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are excellent substrates for these transformations. researchgate.net The chlorine atoms at the C-4 and C-7 positions of this compound are expected to be reactive under these conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov It is a highly versatile method for forming biaryl structures. It is well-documented for other chloro- and bromo-benzothiazoles. nih.govresearchgate.net By controlling the stoichiometry of the boronic acid, it may be possible to achieve either mono- or di-arylation.
Heck Coupling: This reaction couples the aryl chloride with an alkene to form a substituted alkene, again using a palladium catalyst and a base.
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. It requires a palladium catalyst, a copper(I) co-catalyst, and a base. The regioselectivity between the C-4 and C-7 positions can be influenced by steric and electronic factors, with oxidative addition of the palladium catalyst often being the rate-determining and selectivity-determining step. nih.gov
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Base | Expected Product (Mono-substitution at C-4) |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 7-chloro-2-methyl-4-phenylbenzo[d]thiazol-6-amine |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | (E)-4-(7-chloro-2-methyl-6-aminobenzo[d]thiazol-4-yl)styrene |
Reductive Dehalogenation Strategies
The presence of two chlorine atoms on the benzene ring of this compound makes reductive dehalogenation a key transformation for modifying its properties. Palladium-catalyzed hydrodehalogenation is a prominent and versatile method for the reduction of aryl chlorides. rsc.org This strategy typically employs a palladium catalyst, often in the form of palladium on charcoal (Pd/C) or palladium complexes with specific ligands, in the presence of a hydrogen source.
Common hydrogen sources for this transformation include hydrogen gas (H₂), transfer hydrogenation reagents like formic acid and its salts, or alcohols such as ethanol (B145695). rsc.org The reaction conditions can often be tuned to be mild, enhancing the functional group tolerance of the process. For instance, palladium complexes with ylide-substituted phosphines (YPhos) have been shown to effectively catalyze the hydrodehalogenation of aryl chlorides under mild conditions using ethanol as the hydride source. rsc.org
The selectivity of the dehalogenation process on a dichloro-substituted compound can be influenced by the electronic and steric environment of the chlorine atoms. In this compound, the chlorine at the 4-position is ortho to the electron-donating amino group, while the chlorine at the 7-position is meta to it. The amino group is a strong activating group, which can influence the electron density at the ortho and para positions. This difference in the electronic environment might allow for selective monodehalogenation under carefully controlled conditions, although this would need to be determined empirically. The influence of substituents on the rate of reductive dehalogenation has been noted, with electron-donating groups like amino groups potentially inhibiting the rate of what can be a nucleophilic attack on the aromatic ring. nih.gov
| Catalyst | Ligand (if applicable) | Hydrogen Source | Typical Conditions |
|---|---|---|---|
| Pd/C | N/A | H₂ gas, Formate salts | Various pressures and temperatures |
| Pd(OAc)₂ | Phosphine ligands (e.g., YPhos) | Ethanol, H₂ gas | Mild temperatures |
| Pd(PPh₃)₄ | Triphenylphosphine | H₂ gas, Hydrazine | Elevated temperatures |
Reactivity of the Benzo[d]thiazole Ring System
The inherent reactivity of the benzothiazole core, further modulated by its substituents, dictates its behavior in various chemical transformations.
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. The regioselectivity of EAS on this compound is governed by the directing effects of the existing substituents. The amino group at the C6 position is a powerful activating group and an ortho-, para-director. pressbooks.pub The chlorine atoms at C4 and C7 are deactivating groups but are also ortho-, para-directors. pressbooks.pub The methyl group at C2 is a weak activating group.
The position most activated towards electrophilic attack would be the C5 position, which is ortho to the strongly activating amino group at C6 and para to the thiazole nitrogen. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to occur preferentially at the C5 position. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Effect on Reactivity | Directing Effect |
|---|---|---|---|
| -NH₂ | C6 | Strongly Activating | Ortho, Para |
| -Cl | C4, C7 | Deactivating | Ortho, Para |
| -CH₃ | C2 | Weakly Activating | (On thiazole ring) |
Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). In this compound, the amino group or the nitrogen atom of the thiazole ring could potentially act as a DMG. Lithiation with strong bases like n-butyllithium or lithium diisopropylamide (LDA) could lead to deprotonation at a position ortho to one of these groups.
Given the substitution pattern, lithiation at the C5 position is a plausible outcome, directed by the C6-amino group. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new functional groups at this position.
Another relevant transformation is the "halogen dance" reaction, which involves base-induced migration of a halogen atom on an aromatic ring. ic.ac.ukscribd.comnucleos.comrsc.orgwhiterose.ac.uk Treatment of a dihaloaromatic compound with a strong base can lead to a rearranged lithiated intermediate, which upon quenching provides a regioisomer of the starting material. The applicability of this reaction to this compound would depend on the relative thermodynamic stability of the possible lithiated intermediates.
The benzothiazole ring, while generally stable, can undergo ring-opening reactions under specific conditions. For instance, oxidative ring-opening of benzothiazole derivatives has been reported, leading to the formation of acyl aminobenzene sulfonate esters. This transformation typically proceeds via oxidation of the sulfur atom, followed by cleavage of the thiazole ring.
Rearrangement reactions of the benzothiazole skeleton itself are less common but can be induced under harsh conditions or through photochemical methods. The substituents on the ring would significantly influence the propensity for and the outcome of such reactions.
Derivatization Strategies for Functionalization of this compound
The functional groups present on this compound serve as handles for a wide array of derivatization reactions, enabling the synthesis of advanced analogues with tailored properties.
The primary amino group at the C6 position is a versatile site for derivatization. It can readily undergo reactions such as N-acylation, N-alkylation, sulfonylation, and the formation of ureas and thioureas. nih.govresearchgate.net These modifications can significantly alter the electronic and steric properties of the molecule, which is a common strategy in drug discovery to modulate biological activity. nih.govnih.govresearchgate.net
Furthermore, the chlorine atoms at the C4 and C7 positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura coupling (with boronic acids or esters) and the Buchwald-Hartwig amination (with amines) can be employed to introduce a wide variety of aryl, heteroaryl, or amino substituents at these positions. nih.govresearchgate.netnih.govnih.govdiva-portal.orgmdpi.com The differential reactivity of the C4 and C7 positions might allow for selective or sequential functionalization. For instance, the C4 position, being ortho to the amino group, might exhibit different reactivity compared to the C7 position in certain cross-coupling reactions. This selective functionalization would provide access to a diverse library of analogues.
The synthesis of advanced analogues can thus be envisioned through a multi-step approach, combining modifications at the amino group with cross-coupling reactions at the chlorinated positions. This combinatorial approach allows for the systematic exploration of the chemical space around the this compound scaffold.
| Reactive Site | Reaction Type | Potential Reagents | Product Type |
|---|---|---|---|
| C6-NH₂ | N-Acylation | Acyl chlorides, Anhydrides | Amides |
| C6-NH₂ | N-Alkylation | Alkyl halides | Secondary/Tertiary Amines |
| C4-Cl, C7-Cl | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids | Biaryl compounds |
| C4-Cl, C7-Cl | Buchwald-Hartwig Amination | Primary/secondary amines | Di- or tri-substituted amines |
Advanced Spectroscopic and Structural Elucidation of 4,7 Dichloro 2 Methylbenzo D Thiazol 6 Amine and Its Derivatives
High-Resolution NMR Spectroscopy for Structure Determination and Conformation Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through a suite of one-dimensional (¹H, ¹³C) and multi-dimensional experiments, it is possible to map the complete covalent framework and probe the spatial relationships between atoms.
While specific experimental data for 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine is not extensively reported in publicly accessible literature, a hypothetical but plausible set of NMR data can be predicted based on the analysis of similar benzothiazole (B30560) derivatives. diva-portal.orgresearchgate.netrsc.org The ¹H NMR spectrum would be expected to show a singlet for the methyl group (C2-CH₃), a broad singlet for the amine protons (C6-NH₂), and a singlet for the lone aromatic proton (C5-H). The chemical shifts would be influenced by the electron-donating amine group and the electron-withdrawing chlorine atoms. Similarly, the ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, with their chemical shifts providing insight into their electronic environment. researchgate.netjyoungpharm.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2-CH₃ | ~2.7 | ~20 |
| C5-H | ~7.3 | ~115 |
| C6-NH₂ | ~5.5 (broad) | - |
| C2 | - | ~168 |
| C3a | - | ~148 |
| C4 | - | ~120 |
| C5 | - | ~115 |
| C6 | - | ~140 |
| C7 | - | ~125 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. researchgate.netyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For a derivative of the title compound where the C5 position is substituted with a group bearing protons, COSY would show correlations between adjacent protons, helping to map out spin systems within the molecule. sdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹J_CH_). sdsu.edu For the title compound, an HSQC spectrum would show a cross-peak connecting the C5-H proton signal to the C5 carbon signal and another connecting the methyl protons to the methyl carbon, confirming their direct attachment. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the carbon skeleton by showing longer-range correlations (²J_CH_ and ³J_CH_) between protons and carbons. diva-portal.orgyoutube.com For this compound, key HMBC correlations would be expected, such as from the methyl protons (C2-CH₃) to the C2 and C3a carbons, and from the aromatic C5-H proton to carbons C3a, C4, C6, and C7. These correlations are instrumental in confirming the substitution pattern on the benzothiazole ring.
Dynamic NMR (DNMR) is used to study time-dependent phenomena, such as the rotation around single bonds, which can be hindered by steric effects. mdpi.com In certain derivatives of this compound, particularly if a bulky group is attached to the C6-amine, rotation around the C6-N bond could be restricted.
This restricted rotation can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent (a phenomenon known as diastereotopism). By monitoring the NMR spectra at various temperatures, the coalescence point—where the distinct signals merge into a single broad peak—can be determined. From this data, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated. doi.org Such studies provide valuable information on the conformational dynamics and steric properties of the molecule.
Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. mdpi.commdpi.com
Although a crystal structure for this compound has not been reported, analysis of related structures allows for a detailed prediction of its solid-state characteristics. The benzothiazole core is expected to be largely planar. Key structural parameters would include the C-Cl, C-N, C-S, and C=N bond lengths, which would reflect the hybridisation and electronic nature of the heterocyclic system.
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. nih.gov For this compound, the primary amine group (-NH₂) is a strong hydrogen bond donor, while the thiazole (B1198619) nitrogen atom is a potential hydrogen bond acceptor.
Polymorphism: This is the ability of a compound to crystallize in more than one distinct crystal structure, or polymorph. researchgate.net Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. Given the presence of hydrogen bonding donors and acceptors, this compound could potentially exhibit polymorphism. The identification and characterization of different polymorphs are critical, particularly in pharmaceutical sciences, as they can impact a drug's bioavailability. researchgate.net
Co-crystallization: This involves crystallizing a target molecule with a second, different molecule (a "coformer") to create a new crystalline solid with a defined stoichiometric ratio. nih.gov Co-crystallization is a powerful technique used to modify the physicochemical properties of a compound. The amine group in this compound makes it an excellent candidate for forming co-crystals with pharmaceutically acceptable coformers containing, for example, carboxylic acid groups. mdpi.com Such studies could be explored to enhance properties like solubility or stability.
Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.
For this compound (molecular formula C₈H₆Cl₂N₂S), the molecular weight is 231.98 g/mol (for ³⁵Cl isotopes). A high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms in the molecule will result in a characteristic cluster of peaks for the molecular ion (M) and its isotopologues:
M peak: Contains two ³⁵Cl atoms.
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
M+4 peak: Contains two ³⁷Cl atoms.
The relative intensities of these peaks are predictable and serve as a clear indicator of the number of chlorine atoms present.
Table 2: Theoretical Isotopic Distribution for the Molecular Ion of C₈H₆Cl₂N₂S
| Ion | m/z (Nominal) | Relative Intensity (%) |
|---|---|---|
| [M]⁺ | 232 | 100 |
| [M+2]⁺ | 234 | 65.1 |
The fragmentation pathways under electron ionization (EI) would likely involve characteristic cleavages of the benzothiazole ring system. nih.govresearchgate.net Expected fragmentation could include:
Loss of a methyl radical (•CH₃) from the molecular ion.
Cleavage of the thiazole ring, potentially leading to the loss of HCN or S.
Retro-Diels-Alder type reactions within the heterocyclic system.
Sequential loss of chlorine atoms or HCl.
Elucidating these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule and provides a fragmentation "fingerprint" that can be used for identification purposes. nih.govnih.govwvu.edu Furthermore, stable isotope analysis using techniques like Compound-Specific Isotope Analysis (CSIA) can be applied to chlorinated compounds to trace their origins and transformation pathways in environmental samples, by measuring variations in the natural abundance of stable isotopes like ¹³C and ³⁷Cl. ub.edunih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₆Cl₂N₂S), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula.
Detailed Research Findings: Specific experimental HRMS data for this compound are not available in the reviewed literature. However, the theoretical exact mass can be calculated based on its molecular formula.
Interactive Data Table: Theoretical HRMS Data
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₈H₆Cl₂N₂S | [M+H]⁺ | 232.9650 |
| C₈H₆Cl₂N₂S | [M+Na]⁺ | 254.9469 |
Note: These values are theoretical and await experimental verification.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem Mass Spectrometry (MS/MS) would be employed to elucidate the structural connectivity of this compound by fragmenting the molecule and analyzing the resulting daughter ions. This fragmentation pattern provides a "fingerprint" that can confirm the arrangement of atoms and functional groups.
Detailed Research Findings: No published MS/MS fragmentation data or studies for this compound were found. A predictive analysis would suggest potential fragmentation pathways, such as the loss of the methyl group, cleavage of the thiazole ring, or elimination of chlorine atoms, but this remains speculative without experimental data.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Symmetry
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the molecular structure of a compound. The vibrational modes observed are characteristic of specific bonds and their chemical environment.
Detailed Research Findings: No experimental FT-IR or Raman spectra for this compound have been published. Based on its structure, a hypothetical spectrum would be expected to show characteristic peaks for N-H stretching of the amine group, C-H stretching of the aromatic ring and methyl group, C=N and C=C stretching within the benzothiazole core, and C-Cl stretching.
Interactive Data Table: Predicted Vibrational Modes
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| Methyl (C-H) | Stretching | 2850-2960 |
| C=N/C=C (Aromatic) | Stretching | 1450-1600 |
Note: This table represents predicted ranges and is not based on experimental data for the target compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. Fluorescence spectroscopy measures the emission of light from an excited electronic state, offering insights into the molecule's photophysical properties.
Detailed Research Findings: There is no available literature containing experimental UV-Vis absorption or fluorescence emission spectra for this compound. The benzothiazole core is known to be chromophoric, and it would be expected to exhibit absorption bands in the UV region. The presence of the amino group and chlorine atoms would influence the position and intensity of these bands. Any fluorescent properties of the compound remain uncharacterized.
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives (if applicable)
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques used to study chiral molecules. As this compound is an achiral molecule, these techniques are not applicable to the parent compound itself. They would become relevant only if a chiral center were introduced into a derivative, for example, through substitution at the amine group with a chiral moiety.
Detailed Research Findings: The parent compound, this compound, is achiral. No synthesis or chiroptical studies of chiral derivatives of this specific compound have been reported in the scientific literature.
Theoretical and Computational Investigations of 4,7 Dichloro 2 Methylbenzo D Thiazol 6 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule at the atomic level. These methods can predict molecular geometry, electronic distribution, and spectroscopic features, providing insights that complement experimental data.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311G(d,p), can be employed to perform a full geometry optimization of 4,7-dichloro-2-methylbenzo[d]thiazol-6-amine. mdpi.comnih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be determined. For instance, calculations on similar benzothiazole (B30560) structures have shown that DFT methods provide results consistent with X-ray crystallography data. researchgate.net A frequency calculation is typically performed following optimization to confirm that the structure is a true minimum on the potential energy surface, indicated by the absence of imaginary frequencies. mdpi.com
Furthermore, DFT allows for the calculation of various electronic properties. The molecular electrostatic potential (MEP) map, for example, illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.orgresearchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atom of the thiazole (B1198619) ring and the amine group, indicating sites susceptible to electrophilic attack, while regions near the hydrogen atoms would show positive potential.
Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311G(d,p)) (Note: The following values are illustrative, based on typical results for substituted benzothiazoles, as direct computational data for this specific molecule is not published.)
| Property | Predicted Value | Unit |
| Total Energy | (Specific value) | Hartrees |
| Dipole Moment | ~2.5 - 3.5 | Debye |
| C=N bond length (thiazole) | ~1.29 - 1.31 | Å |
| C-S bond length (thiazole) | ~1.76 - 1.79 | Å |
| C-Cl bond length | ~1.73 - 1.75 | Å |
| C-N bond angle (amine) | ~118 - 121 | Degrees |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While computationally less expensive than more advanced methods, HF does not fully account for electron correlation, which can affect the accuracy of predicted properties like bond lengths. researchgate.net
More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide higher accuracy by incorporating electron correlation effects. These methods are computationally more demanding but can serve as a benchmark for DFT results. For a molecule like this compound, ab initio calculations would provide a highly reliable prediction of its molecular structure and energy. Studies comparing HF and DFT methods for other benzothiazoles have generally found that DFT functionals like B3LYP offer a good balance of accuracy and computational cost, often outperforming the HF approach for molecular problems. mdpi.com
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the distribution of these orbitals would be influenced by its various substituents. The electron-donating amine group (-NH2) would likely contribute significantly to the HOMO, increasing its energy level. Conversely, the electron-withdrawing chlorine atoms (-Cl) would tend to stabilize the LUMO, lowering its energy. The methyl group (-CH3) has a weaker electron-donating effect.
The analysis of the HOMO and LUMO energy levels allows for the calculation of global reactivity descriptors, which quantify different aspects of reactivity. scirp.orgresearchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors (Note: Values are illustrative and qualitative, based on the expected influence of substituents on the benzothiazole core.)
| Parameter | Formula | Predicted Value/Characteristic | Significance |
| HOMO Energy (EHOMO) | - | Relatively High | Indicates good electron-donating ability |
| LUMO Energy (ELUMO) | - | Relatively Low | Indicates good electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Moderate to Small | Suggests high chemical reactivity |
| Ionization Potential (I) | -EHOMO | Moderate | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | Moderate | Energy released when gaining an electron |
| Chemical Hardness (η) | (I - A) / 2 | Low | Correlates with higher reactivity |
| Electronegativity (χ) | (I + A) / 2 | High | Tendency to attract electrons |
Reaction Mechanism Prediction and Energy Profile Studies
Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Characterizing the geometry and energy of the TS is essential for understanding the reaction mechanism and predicting its feasibility. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having exactly one imaginary frequency in its vibrational spectrum.
For this compound, several reactions could be investigated. One example is electrophilic aromatic substitution on the benzene (B151609) ring. The positions for substitution would be influenced by the directing effects of the amine, chloro, and methyl groups. Computational methods can be used to model the attack of an electrophile at different positions, calculate the energies of the intermediate carbocations (sigma complexes), and identify the corresponding transition states. The reaction pathway with the lowest activation energy (the energy difference between the reactants and the transition state) will be the most favorable. For instance, DFT calculations have been successfully used to determine that the rate-limiting step in the formation of certain heterocyclic rings is the cyclization process, with a specific calculated activation barrier. nih.gov
Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov This model is effective for studying how a solvent's polarity affects the stability of reactants, products, and transition states.
More explicit models involve including individual solvent molecules in the calculation, which is crucial when the solvent actively participates in the reaction mechanism, for example, through hydrogen bonding or direct proton transfer. A joint experimental and computational study on the formation of benzothiazoles demonstrated the critical role of water. nih.gov DFT simulations revealed that water molecules facilitate the reaction by creating a hydrogen-bond network that significantly lowers the activation energy barriers compared to the reaction in an aprotic environment. nih.gov For reactions involving this compound, particularly those involving the amine group, protic solvents like water or ethanol (B145695) could be expected to play a similar catalytic role, which could be explicitly modeled to gain a deeper mechanistic understanding.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical and computational methods are invaluable tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, computational chemistry provides a means to understand its electronic structure and dynamic behavior, which in turn govern its interactions with electromagnetic radiation. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to predict NMR spectra, vibrational frequencies, and electronic transitions.
NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants, which are highly sensitive to the electronic environment of the nuclei. These predictions are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.
By calculating the magnetic shielding tensors for each nucleus in this compound, a theoretical NMR spectrum can be generated. These predicted values, when compared to experimental data, can confirm the proposed structure and provide a detailed assignment of each resonance. Discrepancies between predicted and experimental values can often be attributed to solvent effects, conformational dynamics, or limitations of the computational model, providing further avenues for investigation.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 165.4 |
| C4 | - | 130.2 |
| C5 | 7.35 | 125.8 |
| C6 | - | 142.1 |
| C7 | - | 118.9 |
| C3a | - | 150.7 |
| C7a | - | 135.6 |
| CH₃ | 2.78 | 20.1 |
| NH₂ | 4.52 | - |
Note: These are hypothetical values calculated using a DFT/B3LYP/6-311G(d,p) level of theory in a simulated chloroform (B151607) solvent environment and are presented for illustrative purposes.
Vibrational Frequency Calculations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities, providing a theoretical vibrational spectrum. These calculations are typically performed at the harmonic level, although anharmonic corrections can be applied for greater accuracy.
For this compound, theoretical vibrational analysis can help in the assignment of complex experimental spectra. Specific vibrational modes, such as the N-H stretching of the amine group, C-Cl stretching, and the characteristic vibrations of the benzothiazole ring system, can be identified and analyzed.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(N-H) symmetric stretch | 3450 | Amine group |
| ν(N-H) asymmetric stretch | 3360 | Amine group |
| ν(C-H) aromatic stretch | 3080 | Phenyl ring C-H |
| ν(C-H) aliphatic stretch | 2950 | Methyl group C-H |
| δ(N-H) scissoring | 1620 | Amine group |
| ν(C=N) stretch | 1580 | Thiazole ring |
| ν(C-Cl) stretch | 750 | C-Cl bond |
| ν(C-S) stretch | 680 | Thiazole ring |
Note: These are hypothetical values calculated at the DFT/B3LYP/6-311G(d,p) level of theory and are presented for illustrative purposes.
Electronic Transition Energy Prediction
The electronic transitions of a molecule, which are observed in UV-Visible spectroscopy, can be predicted using computational methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π, n→π).
For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help in understanding the electronic structure of the molecule. The predicted transitions can be correlated with the experimental UV-Vis spectrum to provide a comprehensive picture of the molecule's electronic behavior.
Interactive Data Table: Predicted Electronic Transitions for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 350 | 0.25 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 295 | 0.18 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 260 | 0.32 | HOMO → LUMO+1 (π→π*) |
Note: These are hypothetical values calculated using TD-DFT at the B3LYP/6-311G(d,p) level of theory in a simulated methanol (B129727) solvent environment and are presented for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment.
Furthermore, MD simulations can be used to study the intermolecular interactions of this compound with solvent molecules or other solutes. By analyzing the radial distribution functions and hydrogen bonding patterns, insights can be gained into how the molecule interacts with its surroundings. This is particularly important for understanding its solubility and potential for forming molecular aggregates.
Advanced Applications of 4,7 Dichloro 2 Methylbenzo D Thiazol 6 Amine and Its Derivatives in Chemical Science and Technology
Applications in Materials Science
Sensor Development in Non-Biological Contexts
The inherent fluorescence and coordination capabilities of the benzothiazole (B30560) nucleus make its derivatives excellent candidates for the development of chemosensors for environmental and industrial monitoring. These sensors are designed to detect specific ions and molecules in non-biological media, such as water samples or industrial process streams.
Derivatives of the benzothiazole scaffold have been successfully employed to create highly sensitive and selective fluorescent sensors. The mechanism often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). For instance, a benzothiazole-based sensor, BID, was developed for the detection of cyanide ions (CN⁻) in aqueous solutions. nih.gov The sensor exhibited a dramatic fluorescence color shift and a significant increase in fluorescence intensity upon binding with CN⁻, allowing for a very low detection limit of 5.97 nM. nih.gov This type of sensing is based on the nucleophilic addition of the analyte to the sensor molecule. nih.gov
Similarly, other benzothiazole derivatives have been engineered for the detection of metal ions. Research has demonstrated fluorescence "turn-off" sensors for the rapid recognition of Fe³⁺ ions in aqueous solutions. researchgate.net The sensing mechanism involves the formation of a 1:1 complex between the sensor and the Fe³⁺ ion, which quenches the sensor's fluorescence. researchgate.net Such sensors show high selectivity for Fe³⁺ over other competing metal ions.
The development of these chemosensors highlights the potential of the 4,7-dichloro-2-methylbenzo[d]thiazol-6-amine framework. The amino group can serve as a reactive site for attaching signaling units or recognition moieties, while the chloro- and methyl- groups can be used to modulate the electronic properties and solubility of the final sensor molecule.
| Sensor Derivative Class | Target Analyte | Sensing Mechanism | Detection Limit (Non-Biological Media) | Reference |
| Benzothiazole-Indenedione | Cyanide (CN⁻) | Nucleophilic Addition / Fluorescence Enhancement | 5.97 nM | nih.gov |
| Benzothiazole-Schiff Base | Iron (III) (Fe³⁺) | Chelation / Fluorescence Quenching | 5.86 µM | researchgate.net |
| Benzothiazole-Phosphonate | Peroxynitrite (ONOO⁻) | Cleavage of Phosphonate Group / "Turn-on" Fluorescence | 12.8 nM | rsc.orgnih.gov |
Catalytic Applications and Ligand Design
The benzothiazole structure is a privileged scaffold in coordination chemistry and catalysis, serving both as a ligand for metal catalysts and as a core component of metal-free organocatalysts.
The nitrogen and sulfur atoms within the benzothiazole ring are effective coordination sites for a wide range of transition metals. wisdomlib.orgqu.edu.iq This property allows benzothiazole derivatives to function as versatile ligands in metal-catalyzed reactions. The stability and electronic properties of the resulting metal complexes can be precisely controlled by the substituents on the benzothiazole ring. nih.govbiointerfaceresearch.com
For example, metal complexes incorporating benzothiazole-derived Schiff base ligands have been synthesized and characterized. qu.edu.iq These complexes, involving metals such as Co(II), Cu(II), and Ru(III), have demonstrated potential in various catalytic transformations. qu.edu.iqbiointerfaceresearch.com The ligand's structure, which can be derived from precursors like this compound, dictates the geometry and reactivity of the metal center. Research into yttrium(III) dialkyl complexes with benzothiazole-containing ligands has shown catalytic activity in intramolecular hydroamination reactions. researchgate.net The specific substitution pattern on the benzothiazole ring influences the stability and catalytic efficiency of these complexes.
| Metal Center | Benzothiazole Ligand Type | Catalyzed Reaction | Reference |
| Cobalt (Co), Ruthenium (Ru) | Imine Base (Schiff Base) | General Catalysis | biointerfaceresearch.com |
| Cobalt (Co), Copper (Cu) | Schiff Base | General Catalysis | qu.edu.iq |
| Yttrium (Y) | N,S-bidentate ligand | Intramolecular Hydroamination | researchgate.net |
| Palladium (Pd) | Thiosemicarbazone | General Catalysis | nih.gov |
In addition to their role as ligands, benzothiazole derivatives are valuable in the field of organocatalysis, where small organic molecules are used to catalyze chemical reactions, often with high stereoselectivity. wordpress.com The rigid benzothiazole framework can be incorporated into chiral molecules to create effective asymmetric catalysts.
Significant progress has been made in the organocatalytic asymmetric synthesis of complex molecules using benzothiazole-containing catalysts. For instance, chiral amine catalysts have been used for the direct asymmetric synthesis of pyrimido[2,1-b]benzothiazoles from 2-benzothiazolimines and aldehydes, achieving excellent yields and enantioselectivities (up to 99% ee). acs.orgnih.gov The electronic properties of substituents on the benzothiazole ring, such as electron-withdrawing groups like chlorine, have been shown to be well-tolerated in these reactions. acs.org
Furthermore, benzothiazoline, a related structure, has been identified as a superior hydrogen donor in organocatalytic transfer hydrogenation reactions catalyzed by chiral phosphoric acids. nih.gov By tuning the substituents on the benzothiazole ring, both the reactivity and the enantioselectivity of the hydrogenation process can be controlled. nih.gov This demonstrates the potential for derivatives of this compound to be developed into novel organocatalysts for asymmetric transformations.
Agrochemical and Environmental Applications
The benzothiazole scaffold is prevalent in molecules designed for agricultural use and for environmental remediation technologies, owing to its chemical stability and reactivity.
Benzothiazole and its derivatives are recognized as important precursors in the synthesis of agrochemicals, including herbicides and pesticides. acs.orgnih.govnih.gov The biological activity of these compounds is often linked to their ability to inhibit specific enzymes in target organisms. nih.gov
Research has focused on synthesizing novel benzothiazole derivatives and evaluating their herbicidal activities. For example, several series of benzothiazole compounds have been synthesized and tested as potential inhibitors of D1 protease, a predicted target for herbicides. nih.gov Bioassays confirmed that many of these compounds possess considerable herbicidal activity against species like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). nih.gov The synthesis of such compounds often starts from substituted 2-aminobenzothiazoles, indicating that this compound could serve as a key starting material for novel herbicidal agents. globethesis.comnih.gov The development of new agrochemicals containing the benzothiazole scaffold is a promising strategy to address the challenges of weed and pest resistance. nih.govresearchgate.net
| Benzothiazole Derivative Type | Target Application | Mechanism/Target (if specified) | Reference |
| N-(benzo[d]thiazol-2-yl)-2-phenoxyacetamides | Herbicide | D1 Protease Inhibition | nih.govglobethesis.com |
| N-(benzo[d]thiazol-2-yl)alkylsulfonamides | Herbicide | D1 Protease Inhibition | globethesis.com |
| β-naphthol derivatives with benzothiazolylamino | Insecticide / Acaricide | Calcium Ion Release Activation | nih.gov |
Beyond their creation, the fate and degradation of benzothiazole compounds in the environment are of significant interest. This has led to research into remediation technologies, particularly advanced oxidation processes like photocatalysis, to remove these and other pollutants from water. epa.gov
Studies have investigated the photocatalytic degradation of benzothiazole (BTH) in wastewater. nih.gov An effective heterogeneous photo-Fenton-like system using α-Fe₂O₃ and oxalic acid under UV irradiation was shown to remove 88.1% of BTH. nih.gov The degradation process follows first-order kinetics. Similarly, the UV-activated peracetic acid (UV/PAA) process has been shown to efficiently degrade BTH, primarily through hydroxyl radical attack. rsc.org
Furthermore, benzothiazole derivatives themselves can be incorporated into photocatalysts. Cobalt complexes with benzothiazole ligands have been explored as efficient heterogeneous photocatalysts for the degradation of organic dyes. researchgate.net This dual role—as both a target for remediation and a component of remediation technology—underscores the importance of understanding the photochemistry of the benzothiazole scaffold. Derivatives of this compound could be investigated for the development of new photocatalysts for the degradation of persistent organic pollutants, leveraging the heavy atom effect of chlorine to potentially enhance photocatalytic efficiency.
Future Directions and Emerging Research Avenues for 4,7 Dichloro 2 Methylbenzo D Thiazol 6 Amine
Exploration of New Synthetic Paradigms
The synthesis of benzothiazole (B30560) derivatives has traditionally relied on methods such as the condensation of 2-aminothiophenols with various electrophiles. mdpi.com However, these conventional routes can be hampered by limitations like harsh reaction conditions, low yields, and the use of toxic reagents. nih.gov Future research will focus on developing more efficient, sustainable, and atom-economical synthetic pathways for 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine.
Emerging paradigms in organic synthesis, particularly those aligned with the principles of green chemistry, offer promising alternatives. mdpi.com Methodologies such as microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields. nih.govscispace.com The exploration of novel catalytic systems, including transition metals (e.g., Copper, Palladium, Ruthenium) nih.govresearchgate.net and heterogeneous catalysts, could provide milder reaction conditions and facilitate easier purification. researchgate.net One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, represents another key area for development, streamlining the production process and minimizing waste. nih.gov
| Parameter | Traditional Methods (e.g., Jacobson Cyclization) | Emerging Paradigms |
|---|---|---|
| Reaction Conditions | Often require high temperatures and harsh reagents | Milder conditions, lower temperatures mdpi.com |
| Solvents | Often rely on toxic organic solvents | Focus on green solvents (e.g., water, glycerol) or solvent-free conditions researchgate.netmdpi.com |
| Efficiency | Can suffer from lower yields and multiple steps | Higher yields, one-pot procedures, shorter reaction times scispace.com |
| Catalysts | Stoichiometric reagents often used | Catalytic amounts of reusable heterogeneous or metal catalysts nih.govresearchgate.net |
| Sustainability | Higher waste generation, less atom-economical | Reduced waste, improved atom economy, environmentally benign nih.gov |
Future efforts should aim to adapt these modern techniques to the specific synthesis of this compound, starting from readily available precursors.
Integration into Supramolecular Assemblies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful strategy for constructing complex, functional architectures. The structure of this compound is ideally suited for designing self-assembling systems. The amine group is a classic hydrogen bond donor and acceptor, while the nitrogen atom in the thiazole (B1198619) ring can also act as a hydrogen bond acceptor. The chlorine atoms can participate in halogen bonding, a highly directional and specific non-covalent interaction. Furthermore, the planar aromatic benzothiazole core is capable of engaging in π-π stacking interactions.
Future research could explore the use of this compound as a "building block" or "tecton" for creating:
Liquid Crystals: By attaching long alkyl chains, the molecule could be induced to form ordered, fluid phases with unique optical properties.
Organogels: The directional nature of hydrogen and halogen bonding could lead to the formation of three-dimensional fibrous networks that immobilize solvents, creating soft materials with potential applications in sensing and controlled release.
Co-crystals: Combining this compound with other molecules (co-formers) through non-covalent interactions could create new crystalline materials with tailored physical properties, such as solubility and stability. The development of pillararene-based supramolecular systems for therapeutic delivery highlights the potential of such advanced assemblies. nih.gov
Advanced Characterization Techniques and Methodologies
A thorough understanding of the structure-property relationships of this compound and its derivatives requires a sophisticated characterization toolkit. While standard techniques like FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry are essential for confirming chemical identity, mdpi.comfrontiersin.org future investigations should employ more advanced methodologies.
Single-crystal X-ray diffraction will be crucial for determining the precise three-dimensional atomic arrangement and understanding the intermolecular interactions that govern its solid-state packing. Advanced nuclear magnetic resonance (NMR) techniques, such as 2D-NMR (COSY, HSQC, HMBC) and solid-state NMR (ssNMR), can provide deeper insights into molecular connectivity and the structure in the solid phase. Thermal analysis methods, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), will be vital for assessing the thermal stability and phase behavior of new materials derived from this compound.
| Technique | Information Gained |
|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, crystal packing, intermolecular interactions. |
| 2D-NMR Spectroscopy (COSY, HSQC, etc.) | Unambiguous assignment of proton and carbon signals, detailed connectivity information. |
| Solid-State NMR (ssNMR) | Structural information in the solid state, analysis of polymorphism and non-crystalline materials. |
| Differential Scanning Calorimetry (DSC) | Melting point, glass transitions, phase changes, and purity assessment. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula confirmation. nih.gov |
Computational Design of Novel Derivatives with Tuned Properties
Computational chemistry provides powerful predictive tools that can guide and accelerate experimental research. researchgate.net For this compound, in silico methods can be used to design novel derivatives with precisely tuned electronic, optical, and biological properties.
Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, vibrational spectra, and electronic characteristics. mdpi.com Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to estimate the molecule's reactivity and electronic band gap, which is crucial for applications in organic electronics. nih.gov Time-Dependent DFT (TD-DFT) can further predict absorption and emission spectra, guiding the design of new dyes or fluorescent probes. scirp.org
Furthermore, molecular docking simulations can be used to predict how derivatives of this compound might interact with specific biological targets, such as enzymes or receptors. nih.govbiointerfaceresearch.com This approach is invaluable in the early stages of drug discovery, allowing for the rational design of molecules with enhanced potential biological activity, a known feature of the broader benzothiazole class. nih.gov
| Computational Method | Predicted Properties and Applications |
|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure (HOMO/LUMO), reactivity indices, vibrational frequencies. mdpi.com |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption and fluorescence spectra for designing optical materials. scirp.org |
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., proteins, DNA) for drug design. biointerfaceresearch.com |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the molecule in different environments (e.g., solvent, biological membrane). biointerfaceresearch.com |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution, intramolecular charge transfer, and conjugative interactions. researchgate.net |
Synergistic Research with Other Disciplines for Novel Applications (e.g., nanoscience, energy storage)
The true potential of this compound can be realized through interdisciplinary collaboration. Its unique electronic and structural features make it a candidate for cutting-edge applications in materials science.
Nanoscience: The benzothiazole core is a known fluorophore. mdpi.com This compound could serve as a precursor for creating fluorescent organic nanoparticles or quantum dots for applications in bioimaging and chemical sensing. Furthermore, integrating this molecule with other materials, such as chitosan, could yield novel nanoparticles with enhanced properties, such as antibacterial efficacy. nih.govmdpi.com
Energy Storage and Electronics: The electron-rich, conjugated benzothiazole system is a common motif in organic electronic materials. mdpi.com Future work could explore the incorporation of this compound into conductive polymers or small molecules for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), or field-effect transistors. The presence of heteroatoms and redox-active sites also suggests potential for investigation as a component in organic batteries or supercapacitors, either as part of a redox-active polymer electrode or as an electrolyte additive.
By bridging synthetic chemistry with materials science, physics, and biology, research into this compound can contribute to the development of next-generation technologies.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine, and how can reaction conditions be optimized?
- Methodology : Begin with a substituted benzo[d]thiazole scaffold. Introduce chlorine atoms at positions 4 and 7 via electrophilic aromatic substitution using chlorine donors (e.g., Cl₂, SOCl₂) under controlled temperatures (0–5°C to avoid over-chlorination). For regioselective chlorination, diazotization followed by Sandmeyer-type reactions may be employed, as demonstrated in analogous systems . Methylation at position 2 can be achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF. Purification via column chromatography (silica gel, cyclohexane/ethyl acetate gradients) and recrystallization (methanol) ensures high purity .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group integration at δ ~2.5 ppm, aromatic proton splitting patterns for chlorine adjacency) . High-resolution mass spectrometry (HRMS) verifies molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). For crystallinity, X-ray diffraction may resolve ambiguities in regiochemistry .
Q. What are the primary challenges in scaling up the synthesis of this compound?
- Methodology : Key issues include controlling exothermic chlorination steps and minimizing byproducts (e.g., polychlorinated derivatives). Use flow chemistry for safer handling of reactive intermediates and optimize solvent systems (e.g., replace DMF with recyclable alternatives like PEG-400). Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing chlorine atoms activate the aromatic ring toward nucleophilic substitution but may deactivate positions for Suzuki-Miyaura coupling. Perform DFT calculations (e.g., Gaussian09) to map electron density and identify reactive sites. Experimentally, test palladium-catalyzed coupling with boronic acids under varying conditions (e.g., Pd(OAc)₂, SPhos ligand, K₃PO₄ base in toluene/water) .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodology : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility). Conduct dose-response curves across multiple cell lines (e.g., HEK293, HeLa) using standardized protocols (e.g., MTT assay). Compare results with structurally similar analogs (e.g., 2-methylbenzo[d]thiazol-6-amine derivatives) to isolate substituent effects .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?
- Methodology : Use molecular docking (AutoDock Vina) to simulate binding to kinase ATP pockets (e.g., CLK1, CDC2-like kinases). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD values). For neuroprotective targets, prioritize homology models of amyloid-beta or tau proteins .
Q. What are the optimal conditions for functionalizing the amine group without degrading the thiazole core?
- Methodology : Protect the amine with a Boc group (di-tert-butyl dicarbonate, DMAP catalyst) before introducing electrophiles (e.g., acyl chlorides, sulfonyl chlorides). For selective N-alkylation, use Mitsunobu conditions (DEAD, PPh₃) with primary alcohols. Deprotect with TFA/DCM (1:1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
